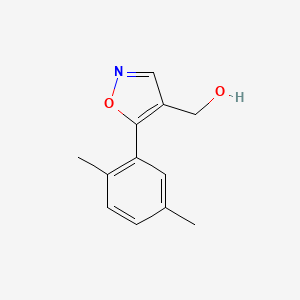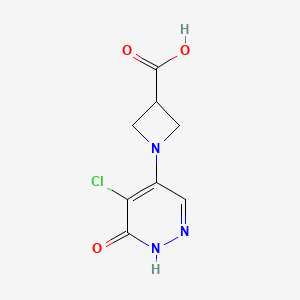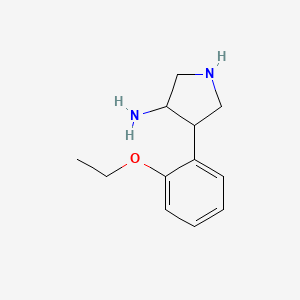
4-(2-Ethoxyphenyl)pyrrolidin-3-amine
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(2-Ethoxyphenyl)pyrrolidin-3-amine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “4-(2-Ethoxyphenyl)pyrrolidin-3-amine” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “4-(2-Ethoxyphenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Chemical Synthesis and Derivatives
Pyrrolidine derivatives, including compounds like 4-(2-ethoxyphenyl)pyrrolidin-3-amine, are often synthesized by condensation reactions involving amines and carbonyl-containing compounds. These derivatives serve as critical intermediates in the synthesis of various complex molecules. For example, pyrrolidines can be transformed into hydroxypyrroles, aldehydes, ketones, acids, and esters, among others. These transformations are pivotal in creating functional derivatives used in medicinal chemistry, material science, and as solvents and wetting agents due to their relatively low toxicity (Anderson & Liu, 2000).
Bioactive Compound Synthesis
4-Amino derivatives of tetramic acid, prepared from pyrrolidine-2,4-diones, have been studied for their potential bioactivities. The synthesis route often involves the formation of a 4-ethoxy intermediate, showcasing the utility of ethoxyphenylpyrrolidin amines in developing compounds with herbicidal, fungicidal, insecticidal, and antitumor activities. This highlights the role of such pyrrolidine derivatives in the design and synthesis of bioactive molecules (Liu et al., 2014).
Material Science Applications
Pyrrolidine derivatives are foundational in the synthesis of polypyrroles, which form highly stable, flexible films that are electrically conducting. These materials have significant applications in the field of conductive polymers, offering potential use in electronic devices, sensors, and other technologies (Anderson & Liu, 2000).
Catalysis and Organic Synthesis
Hydroxyproline derivatives, closely related to pyrrolidine structures, act as asymmetric organocatalysts for various organic reactions. These include aldol reactions, Mannich reactions, Michael additions, and aldehyde α-aminations. The presence of functional groups on the pyrrolidine ring, such as in 4-(2-ethoxyphenyl)pyrrolidin-3-amine, can significantly influence the catalytic activity and selectivity in these reactions (Zlotin, 2015).
将来の方向性
The future directions for “4-(2-Ethoxyphenyl)pyrrolidin-3-amine” and other pyrrolidine derivatives could involve further exploration of their biological profiles. This could be achieved by investigating the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the compounds .
作用機序
Target of action
Pyrrolidine derivatives are known to interact with a variety of targets, depending on their specific structure .
Mode of action
The pyrrolidine ring is a versatile scaffold that can efficiently explore the pharmacophore space due to sp3-hybridization . This allows it to interact with its targets in a variety of ways.
Biochemical pathways
Pyrrolidine derivatives are known to affect a variety of biochemical pathways, depending on their specific structure .
Result of action
Pyrrolidine derivatives are known to have a variety of effects, depending on their specific structure .
Action environment
Environmental factors can influence the action of many drugs, and this is likely to be the case for “4-(2-ethoxyphenyl)pyrrolidin-3-amine” as well .
特性
IUPAC Name |
4-(2-ethoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-9(12)10-7-14-8-11(10)13/h3-6,10-11,14H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKTTPGTUEUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478533.png)
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478535.png)
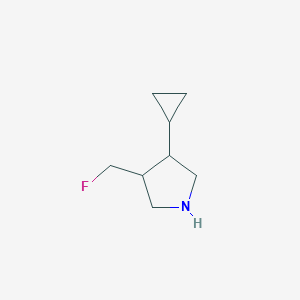
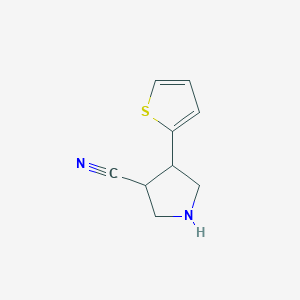
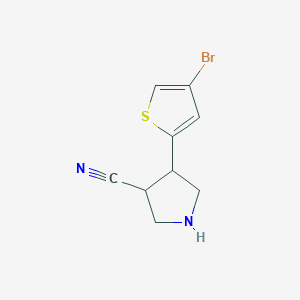
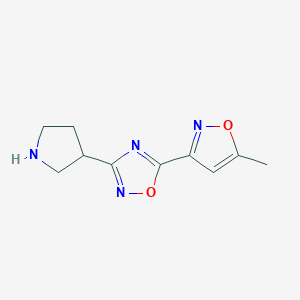
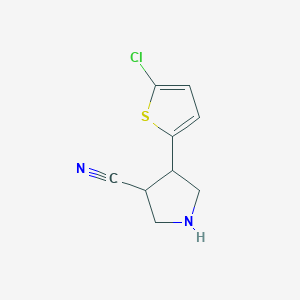
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
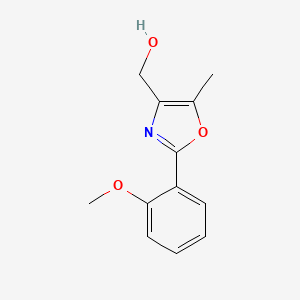
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
![1-(8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-yl)azetidin-3-amine](/img/structure/B1478549.png)
